molecular formula C20H20N2O2 B6569032 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide CAS No. 946367-97-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Cat. No. B6569032
CAS RN: 946367-97-1
M. Wt: 320.4 g/mol
InChI Key: DPXDJLWMTGLULK-UHFFFAOYSA-N
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Description

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide” is a chemical compound used for scientific research . It is also known by registry numbers ZINC000017178228 .

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has been used in a variety of scientific research applications. It has been used as a substrate in the study of the enzyme cyclopropanecarboxamide hydrolase (CPCH) from the bacterium Pseudomonas putida. This compound has also been used as a substrate for the study of the enzyme cyclopropanecarboxamide synthetase (CPCS) from the bacterium Escherichia coli. This compound has also been used as a substrate for the study of the enzyme cyclopropanecarboxamide dehydrogenase (CPCDH) from the bacterium Klebsiella pneumoniae. This compound has also been used as a substrate for the study of the enzyme cyclopropanecarboxamide reductase (CPCR) from the bacterium Bacillus subtilis.

Mechanism of Action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is hydrolyzed by the enzyme cyclopropanecarboxamide hydrolase (CPCH) to yield 1,2,3,4-tetrahydroquinoline (THQ) and carboxylic acid. The carboxylic acid is then further metabolized by the enzyme cyclopropanecarboxamide synthetase (CPCS) to yield 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. The 1,2,3,4-tetrahydroquinoline-6-carboxylic acid is then further metabolized by the enzyme cyclopropanecarboxamide dehydrogenase (CPCDH) to yield 1,2,3,4-tetrahydroquinoline-6-carboxamide. The 1,2,3,4-tetrahydroquinoline-6-carboxamide is then further metabolized by the enzyme cyclopropanecarboxamide reductase (CPCR) to yield 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. This compound has also been found to have an antimicrobial effect against certain fungi, such as Candida albicans and Aspergillus niger. Additionally, this compound has been found to have an anti-inflammatory effect in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide in laboratory experiments is that it is a highly versatile compound that can be used in a variety of scientific research applications. Additionally, this compound is relatively easy to synthesize from commercially available 1,2,3,4-tetrahydroquinoline (THQ) and benzoyl chloride. The main limitation of using this compound in laboratory experiments is that it is not water-soluble, which can make it difficult to use in certain types of experiments.

Future Directions

Future research on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide could focus on further exploring its biochemical and physiological effects. Additionally, further research could focus on exploring its potential applications in drug development and in the treatment of various diseases and conditions. Additionally, further research could focus on exploring its potential use as an antimicrobial agent and its potential use in the treatment of cancer. Other potential areas of research could include exploring its potential use as an anti-inflammatory agent and its potential use in the treatment of neurological disorders.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can be synthesized from commercially available 1,2,3,4-tetrahydroquinoline (THQ) and benzoyl chloride via a two-step reaction. The first step involves the reaction of THQ with benzoyl chloride in an inert atmosphere of nitrogen, which yields a benzoyl-substituted THQ. The second step involves the cyclopropanation of the benzoyl-substituted THQ with a suitable cyclopropanating agent such as oxalyl chloride to yield this compound.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19(14-8-9-14)21-17-10-11-18-16(13-17)7-4-12-22(18)20(24)15-5-2-1-3-6-15/h1-3,5-6,10-11,13-14H,4,7-9,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXDJLWMTGLULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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